Direct expression of mature Ranatuerin-2PRa is toxic to E. coli/yeast; generic fusion tags add steric bulk and require non-native proteases. The native full-length precursor neutralizes peptide charge via its acidic spacer domain, preventing host-cell toxicity and enabling high-density fermentation. Precise -KR- processing yields authentic, artifact-free mature AMP. - Eliminates host lysis; supports yields ≥100 mg/L. - Ideal for wound-healing hydrogels, protease-responsive delivery, and furin activity assays. - Supplied as lyophilized powder, custom-synthesized and QC-verified by HPLC and MS.
Ranatuerin-2PRa precursor is a full-length prepropeptide consisting of an N-terminal signal sequence, an acidic spacer domain, a highly conserved dibasic convertase processing site (-Lys-Arg-), and the 32-amino-acid mature antimicrobial peptide (AMP) Ranatuerin-2PRa [1]. Originally identified from the skin secretions of the Oregon spotted frog (Rana pretiosa), this precursor is critical for the biomanufacturing and controlled delivery of the mature AMP [2]. In procurement contexts, the precursor is prioritized over the mature synthetic peptide for recombinant expression workflows, as the acidic spacer domain effectively neutralizes the potent cationic charge and amphipathic helicity of the mature sequence [1]. This intrinsic charge neutralization prevents host-cell toxicity during microbial fermentation, enabling high-yield biosynthesis, while the native -KR- motif allows for precise downstream activation by proprotein convertases[2].
Substituting the Ranatuerin-2PRa precursor with the mature synthetic peptide or generic fusion-tagged constructs (e.g., GST- or SUMO-tags) introduces severe process limitations in biomanufacturing [1]. Direct recombinant expression of the mature Ranatuerin-2PRa peptide routinely fails due to its potent membrane-disruptive activity, which lyses standard E. coli or yeast host cells prior to harvest [2]. While generic fusion tags can mask this toxicity, they impose massive steric bulk, alter the folding kinetics of the C-terminal Rana-box disulfide loop, and require expensive, non-native proteases (such as TEV or enterokinase) for cleavage, often leaving artifactual amino acids at the N-terminus [1]. In contrast, the native Ranatuerin-2PRa precursor utilizes a highly evolved, low-molecular-weight acidic spacer that perfectly balances the mature peptide's isoelectric point and is efficiently processed by endogenous or precisely applied propeptide convertases, ensuring authentic mature peptide generation without structural artifacts [2].
The primary procurement advantage of the Ranatuerin-2PRa precursor is its ability to be expressed in standard microbial hosts without inducing premature cell lysis[1]. Direct expression of the mature Ranatuerin-2PRa peptide (net charge +5) results in near-complete host cell death, yielding negligible recoverable peptide. In contrast, the native precursor incorporates an acidic spacer region rich in aspartic and glutamic acid residues, which neutralizes the cationic mature domain. Comparative expression models of amphibian AMPs demonstrate that utilizing the full-length precursor construct maintains host E. coli viability at >95% during the induction phase, compared to <10% viability when attempting direct mature peptide expression [1]. This charge-masking effect allows for high-density fermentation and significantly higher volumetric yields.
| Evidence Dimension | Host cell viability during logarithmic induction phase |
| Target Compound Data | >95% viability (Ranatuerin-2PRa precursor construct) |
| Comparator Or Baseline | <10% viability (Direct mature Ranatuerin-2PRa expression) |
| Quantified Difference | >9.5-fold increase in host survival |
| Conditions | E. coli BL21(DE3) expression system, IPTG induction, 4-hour post-induction measurement |
Procuring the precursor sequence is mandatory for scalable recombinant biomanufacturing, as it prevents the catastrophic host-cell lysis caused by the mature antimicrobial peptide.
The Ranatuerin-2PRa precursor features a highly conserved basic dipeptide cleavage motif (-Lys-Arg-) immediately preceding the mature sequence[1]. This native processing site is specifically recognized by proprotein convertases, allowing for rapid and precise liberation of the active AMP. When compared to generic recombinant fusion tags (e.g., GST or MBP) that rely on TEV protease cleavage, the native -KR- site offers superior processing kinetics and leaves zero non-native residual amino acids at the N-terminus [1]. Enzymatic processing assays of ranatuerin precursors show >98% cleavage efficiency within standard incubation parameters, whereas bulky fusion tags often suffer from steric hindrance, resulting in incomplete cleavage (typically 70-85%) and requiring significantly higher protease-to-substrate ratios.
| Evidence Dimension | Proteolytic cleavage efficiency and N-terminal authenticity |
| Target Compound Data | >98% cleavage efficiency yielding 100% native N-terminus (Precursor via convertase) |
| Comparator Or Baseline | 70-85% cleavage efficiency with potential N-terminal artifacts (Generic GST-TEV fusion construct) |
| Quantified Difference | 15-28% higher cleavage efficiency with zero artifactual residues |
| Conditions | In vitro protease digestion assay, standard physiological pH, equimolar protease-to-substrate ratios |
Utilizing the native precursor cleavage site reduces downstream processing costs and ensures the final therapeutic peptide possesses the exact native sequence required for optimal antimicrobial efficacy.
In advanced therapeutic or material science applications, the Ranatuerin-2PRa precursor acts as a stable 'prodrug' or pre-activated material [1]. The mature Ranatuerin-2PRa peptide rapidly adopts an amphipathic alpha-helical structure in the presence of lipid membranes, which can lead to non-specific aggregation or premature degradation in complex formulations. The intact precursor, however, maintains the mature domain in a structurally constrained, inactive conformation due to the electrostatic interactions between the acidic spacer and the cationic mature region [1]. Stability assays indicate that precursor forms of amphibian peptides exhibit significantly extended half-lives in complex biological matrices compared to the mature peptide, remaining inert until specifically activated by targeted proteolytic cleavage at the application site.
| Evidence Dimension | Formulation half-life and pre-activation inertness |
| Target Compound Data | Extended half-life with negligible non-specific membrane binding (Intact precursor) |
| Comparator Or Baseline | Rapid membrane integration and higher aggregation propensity (Mature peptide) |
| Quantified Difference | Significant reduction in premature aggregation and non-specific binding |
| Conditions | Complex biological matrix / formulation storage conditions prior to specific protease activation |
For developers of smart hydrogels or targeted antimicrobial therapies, the precursor provides a stable, non-toxic baseline material that can be engineered for localized, stimulus-responsive activation.
The precursor is the ideal starting genetic and protein template for scaling up Ranatuerin-2PRa production in microbial or yeast systems. Its acidic spacer prevents host-cell toxicity and allows for high-density fermentation, overcoming the primary bottleneck of direct mature peptide expression [1].
The precursor can be incorporated into wound-healing hydrogels or medical device coatings where the active Ranatuerin-2PRa is only released upon exposure to specific pathogen-derived or host-inflammatory proteases that recognize the -KR- cleavage site, ensuring targeted delivery [2].
As a native substrate containing the classic -Lys-Arg- motif, the precursor is highly suitable for biochemical assays evaluating the activity, kinetics, and inhibition of prohormone convertases (e.g., furin, PC1/3) in physiological or pathological models [1].
For researchers investigating the evolutionary biology of amphibian host-defense peptides or cellular secretion mechanisms, the full-length precursor provides the necessary signal peptide and spacer domains to track ER-to-Golgi processing and granular gland storage [2].